physicochemical properties of 4-bromo-1-(oxolan-3-yl)-1H-imidazole
physicochemical properties of 4-bromo-1-(oxolan-3-yl)-1H-imidazole
An In-Depth Technical Guide to the Physicochemical Properties of 4-bromo-1-(oxolan-3-yl)-1H-imidazole
Disclaimer: Experimental data for the specific compound 4-bromo-1-(oxolan-3-yl)-1H-imidazole is not extensively available in public literature. This guide provides a detailed predictive analysis of its physicochemical properties based on the well-characterized parent compound, 4-bromo-1H-imidazole, and established principles of physical organic chemistry concerning the influence of the N-substituted oxolanyl group.
Introduction
4-bromo-1-(oxolan-3-yl)-1H-imidazole is a heterocyclic compound of interest in medicinal chemistry and materials science. The imidazole core is a ubiquitous motif in biologically active molecules, and the bromo-substituent provides a versatile handle for further chemical modification, such as cross-coupling reactions. The N-substitution with an oxolane (tetrahydrofuran) ring introduces unique conformational and polarity characteristics that can significantly influence the molecule's solubility, crystal packing, and interactions with biological targets. Understanding the physicochemical properties of this molecule is therefore critical for its application in drug design, synthesis, and materials development.
This guide serves as a comprehensive resource for researchers, detailing the known properties of the 4-bromo-1H-imidazole scaffold and providing expert-driven predictions for the target molecule. It includes proposed experimental protocols for its synthesis and characterization, empowering scientists to validate these predictions and explore the compound's potential.
Part 1: Physicochemical Properties of the Core Scaffold: 4-bromo-1H-imidazole
The foundational properties of the parent compound, 4-bromo-1H-imidazole, are well-documented and provide a baseline for our predictions.
General and Physical Properties
The following table summarizes the key physicochemical properties of 4-bromo-1H-imidazole, compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 2302-25-2 | [1][2][3][4] |
| Molecular Formula | C₃H₃BrN₂ | [1][2][3][5] |
| Molecular Weight | 146.97 g/mol | [3][6][7] |
| Appearance | Colorless to beige or white to yellow crystalline flakes or powder. | [1][2][6][7] |
| Melting Point | 126-135 °C | [1][2][3][6][8] |
| Boiling Point | 324.7 ± 15.0 °C (Predicted) | [6][8] |
| Density | 1.904 ± 0.06 g/cm³ (Predicted) | [6][8] |
| pKa | 11.70 ± 0.10 (Predicted) | [6][8] |
| Water Solubility | Slightly soluble | [6] |
| Solubility | Soluble in Dimethylformamide (DMF) | [6][9] |
| Storage | 2-8°C, protect from light | [6][8] |
Spectral Data Summary
Spectral data for 4-bromo-1H-imidazole is available and serves as a crucial reference for the characterization of its derivatives.[10][11]
-
¹H NMR: Spectra are consistent with the structure, showing characteristic signals for the imidazole ring protons.[7]
-
¹³C NMR: Available data confirms the carbon framework of the molecule.[10]
-
Mass Spectrometry (GC-MS): The molecular ion peak is observed, confirming the molecular weight.[11]
-
Infrared (IR) Spectroscopy: The IR spectrum shows bands that conform to the structure.[2]
Part 2: Predicted Physicochemical Properties of 4-bromo-1-(oxolan-3-yl)-1H-imidazole
The introduction of the oxolan-3-yl substituent at the N1 position of the imidazole ring is expected to significantly alter the physicochemical properties of the parent scaffold. The oxolane ring is a polar, non-planar cyclic ether that increases molecular weight and introduces a potential hydrogen bond acceptor.[12][13]
Caption: Logical relationship between the parent scaffold and the substituent.
Predicted General and Physical Properties
The following table outlines the predicted properties for the target molecule.
| Property | Predicted Value / Trend | Rationale |
| Molecular Formula | C₇H₉BrN₂O | Direct calculation. |
| Molecular Weight | 217.06 g/mol | Direct calculation. |
| Appearance | Likely a white to off-white solid. | Based on similar N-substituted imidazoles. |
| Melting Point | Expected to be different from the parent. May be lower due to disruption of intermolecular H-bonding between imidazole rings, or higher due to increased molecular weight and van der Waals forces. | The loss of the N-H proton prevents strong hydrogen bonding that exists in solid 4-bromo-1H-imidazole, but the larger size and polarity of the oxolane group introduce other intermolecular forces. |
| Boiling Point | Significantly higher than the parent compound. | Substantial increase in molecular weight and the introduction of a polar ether group will increase intermolecular forces, raising the boiling point. |
| Solubility | Increased solubility in polar organic solvents (e.g., THF, Ethyl Acetate, Acetone). Potentially slightly increased aqueous solubility compared to N-alkyl equivalents. | The oxolane's ether oxygen is a hydrogen bond acceptor, enhancing polarity.[12][13] The overall molecule now has both polar (imidazole, ether) and non-polar (hydrocarbon backbone) regions, influencing its solubility profile according to the "like dissolves like" principle.[14] |
| pKa (of conjugate acid) | Slightly higher than the parent imidazole. | The N-alkylation of imidazoles generally increases their basicity (raises the pKa of the conjugate acid) due to the electron-donating nature of alkyl groups. The oxolan-3-yl group is expected to have a similar inductive effect. |
Predicted Spectral Properties
-
¹H NMR:
-
Imidazole Protons: Two singlets in the aromatic region (approx. 7.0-8.0 ppm), corresponding to the protons at the C2 and C5 positions.
-
Oxolane Protons: A complex set of multiplets in the aliphatic region (approx. 2.0-5.0 ppm). The proton at C3 (the point of attachment) will be a multiplet, coupled to the adjacent CH₂ groups. The protons on C2 and C5, being adjacent to the ether oxygen, will be shifted downfield.
-
-
¹³C NMR:
-
Imidazole Carbons: Three signals corresponding to C2, C4 (brominated), and C5 of the imidazole ring.
-
Oxolane Carbons: Four distinct signals for the carbons of the tetrahydrofuran ring.
-
-
High-Resolution Mass Spectrometry (HRMS): The [M+H]⁺ ion should show a characteristic isotopic pattern for a molecule containing one bromine atom (two peaks of nearly equal intensity separated by ~2 m/z units). The exact mass measurement will be crucial for confirming the elemental composition.[10]
Part 3: Proposed Experimental Protocols
As this is a novel compound, the following sections detail robust, self-validating protocols for its synthesis and characterization.
Proposed Synthesis: N-Alkylation of 4-bromo-1H-imidazole
The most direct route to synthesize 4-bromo-1-(oxolan-3-yl)-1H-imidazole is via N-alkylation of the parent imidazole with a suitable oxolane electrophile. This is a standard and reliable method for the preparation of N-substituted imidazoles.[15]
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Protocol:
-
Preparation: To a solution of 4-bromo-1H-imidazole (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases. This forms the sodium salt of 4-bromo-imidazole.
-
Alkylation: Cool the reaction mixture back to 0 °C and add a solution of 3-bromo-oxolane (1.05 eq) in DMF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous phase with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol for Physicochemical Characterization
A systematic workflow is essential for the unambiguous characterization of the newly synthesized compound.
Caption: Experimental workflow for physicochemical characterization.
Protocol 1: Solubility Determination [1][8]
-
Preparation: In separate, labeled 1-dram vials, place ~5 mg of the purified compound.
-
Solvent Addition: To each vial, add 0.5 mL of a test solvent (e.g., Water, Hexane, Toluene, Diethyl Ether, Ethyl Acetate, Acetone, Ethanol, Methanol, 5% aq. HCl, 5% aq. NaOH).
-
Observation: Vigorously shake or vortex each vial for 30 seconds. Observe and record whether the compound is fully soluble, partially soluble, or insoluble.
-
Causality: Solubility in 5% HCl would confirm the basic nature of the imidazole ring. Solubility in various organic solvents will establish a polarity profile, crucial for choosing solvents for reactions, purification, and formulation.
Protocol 2: Structure Elucidation [9][10][16]
-
HRMS Analysis:
-
Prepare a ~1 mg/mL solution of the compound in methanol or acetonitrile.
-
Infuse the solution into a high-resolution mass spectrometer (e.g., Orbitrap or TOF) using electrospray ionization (ESI) in positive mode.
-
Determine the exact mass of the [M+H]⁺ ion and use software to confirm the elemental composition (C₇H₉BrN₂O).
-
-
NMR Spectroscopy:
-
Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.[16]
-
Acquire a ¹H NMR spectrum to identify all proton signals and their couplings.
-
Acquire a ¹³C NMR spectrum (and DEPT-135, if necessary) to identify all unique carbon environments.
-
Acquire 2D NMR spectra (COSY and HSQC) to establish proton-proton and proton-carbon correlations, respectively. This will be critical to unambiguously assign all signals of the oxolane and imidazole rings and confirm their connectivity.
-
Conclusion
While direct experimental data for 4-bromo-1-(oxolan-3-yl)-1H-imidazole is sparse, a robust set of predicted physicochemical properties can be derived from its constituent parts. The presence of the N-oxolanyl substituent is anticipated to increase polarity and modify the solubility profile compared to the parent 4-bromo-1H-imidazole scaffold. The provided synthetic and characterization protocols offer a clear and actionable path for researchers to synthesize this novel compound, validate the predictions laid out in this guide, and ultimately unlock its potential in further scientific applications.
References
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LASC. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
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LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Bromo-1H-imidazole. Retrieved from [Link]
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PubChem. (n.d.). 1H-Imidazole, 4-bromo-. Retrieved from [Link]
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Chemistry World Conference. (n.d.). Theoretical investigation of physicochemical and biological properties of some imidazole derivatives: A DFT approach and molecular docking analysis. Retrieved from [Link]
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University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]
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Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (n.d.). ResearchGate. Retrieved from [Link]
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Wikidata. (2025, November 17). 4-bromo-1H-imidazole. Retrieved from [Link]
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PubChemLite. (n.d.). 4-bromo-1-(oxan-4-yl)-1h-imidazole. Retrieved from [Link]
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MDPI. (2025, March 21). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Retrieved from [Link]
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Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Pyridine pK a (THF) changes caused by substituent effects. Retrieved from [Link]
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Ghosh, A. K., et al. (n.d.). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PMC. Retrieved from [Link]
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